3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid
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Overview
Description
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a trifluoromethyl-substituted phenyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid typically involves multiple steps:
Fmoc Protection:
Formation of the Propanoic Acid Moiety: The propanoic acid backbone can be constructed through a series of reactions, including alkylation, oxidation, and hydrolysis.
Introduction of the Trifluoromethyl-Substituted Phenyl Group: This step often involves the use of trifluoromethyl-substituted benzene derivatives and appropriate coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propanoic acid moiety, to form various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be used as a probe or a ligand in studies involving protein-ligand interactions. The Fmoc group is particularly useful in peptide synthesis.
Medicine
Potential medical applications include the development of new pharmaceuticals, where the compound’s structural motifs could be leveraged to design drugs with specific biological activities.
Industry
In industrial settings, the compound could be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The Fmoc group can also play a role in protecting reactive sites during chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Protected Amino Acids: These compounds share the Fmoc protecting group and are widely used in peptide synthesis.
Trifluoromethyl-Substituted Aromatics: Compounds with trifluoromethyl groups are known for their unique electronic properties and are used in various chemical applications.
Uniqueness
What sets 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid apart is the combination of the Fmoc group, the trifluoromethyl-substituted phenyl group, and the propanoic acid moiety. This unique combination of structural features imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Biological Activity
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid, commonly referred to as Fmoc-TFMPA, is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound belongs to a class of amino acid derivatives characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in peptide synthesis.
Chemical Structure and Properties
The molecular formula of Fmoc-TFMPA is C₂₄H₂₁FNO₄, with a molecular weight of approximately 405.42 g/mol. The trifluoromethyl group attached to the phenyl ring enhances the compound's lipophilicity and may influence its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C₂₄H₂₁FNO₄ |
Molecular Weight | 405.42 g/mol |
CAS Number | 507472-13-1 |
Storage Conditions | Sealed in dry, 2-8°C |
The biological activity of Fmoc-TFMPA is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The Fmoc group serves as a protective moiety during peptide synthesis, allowing for the selective formation of peptide bonds without premature reactions.
Interaction Studies
Recent studies have demonstrated that Fmoc-TFMPA can bind to specific receptors and enzymes, potentially modulating their activity. This interaction is crucial for understanding the compound's pharmacological profile.
Biological Activity
- Anticancer Properties : Preliminary studies indicate that Fmoc-TFMPA exhibits cytotoxic effects against certain cancer cell lines. These effects are believed to be mediated through the inhibition of specific signaling pathways involved in cell proliferation and survival.
- Enzyme Inhibition : Fmoc-TFMPA has been evaluated for its potential as an inhibitor of various enzymes, including proteases and kinases that play pivotal roles in cancer progression and metastasis.
- Neuroprotective Effects : Some research suggests that compounds similar to Fmoc-TFMPA may possess neuroprotective properties, making them candidates for further exploration in neurodegenerative disease models.
Case Studies
Several case studies have highlighted the biological activity of Fmoc-TFMPA:
- Study 1 : A study conducted on breast cancer cell lines showed that treatment with Fmoc-TFMPA resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent.
- Study 2 : Research involving enzyme assays revealed that Fmoc-TFMPA effectively inhibited the activity of specific kinases involved in tumor growth, supporting its role as a therapeutic candidate in oncology.
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3NO4/c26-25(27,28)21-12-6-5-11-19(21)22(13-23(30)31)29-24(32)33-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20,22H,13-14H2,(H,29,32)(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSGYGWDKAFPBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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